molecular formula C15H17BrN2O4 B1400549 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate CAS No. 1228451-59-9

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate

Cat. No. B1400549
CAS RN: 1228451-59-9
M. Wt: 369.21 g/mol
InChI Key: ZKXZOFFIRRPITF-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate (1-t-Bu-3-Et-6-Br-IDC) is a novel small molecule with potential applications in scientific research and drug development. It is a heterocyclic compound containing an indazole ring system and two carboxyl groups. 1-t-Bu-3-Et-6-Br-IDC has been studied for its biochemical and physiological effects and its ability to act as a ligand for various proteins, receptors, and enzymes.

Scientific Research Applications

Synthesis and Modification Techniques

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate is utilized in various synthesis and modification processes in chemical research. For example:

  • N-1-Difluoromethylation : A study by Hong et al. (2020) described a mild procedure for N-1-difluoromethylation of related compounds, providing a safe alternative to existing high-pressure, high-temperature methods. This process is applicable to various derivatives, including indazole and its analogs (Hong et al., 2020).
  • Crystal Structure and DFT Study : Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, focusing on its crystal structure and conducting a density functional theory (DFT) analysis. This research offers insights into the physicochemical properties of the compound (Ye et al., 2021).

Characterization and Analysis Techniques

This compound is also central to various characterization and analysis techniques in the field of chemistry:

  • X-ray and DFT Analyses : Çolak et al. (2021) synthesized and characterized a related compound, providing insights into its molecular and crystal structure using X-ray and DFT analyses. This study highlights the importance of intramolecular hydrogen bonding in stabilizing these structures (Çolak et al., 2021).

Advanced Chemical Synthesis

In advanced chemical synthesis, derivatives of this compound are frequently utilized:

  • Fused Tetracyclic Heterocycles Synthesis : Li et al. (2013) reported a combinatorial synthesis approach for creating fused tetracyclic heterocycles, employing tert-butyl 2,4-dioxopiperidine-1-carboxylate and related amines. This method yields high yields and highlights the versatility of these compounds in creating complex molecular structures (Li et al., 2013).

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 6-bromoindazole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c1-5-21-13(19)12-10-7-6-9(16)8-11(10)18(17-12)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXZOFFIRRPITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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